molecular formula C15H15N5O2 B12125921 2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol

2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol

Cat. No.: B12125921
M. Wt: 297.31 g/mol
InChI Key: NAHHMIYBXPUZGN-UHFFFAOYSA-N
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Description

2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol is a heterocyclic compound that features both quinazoline and pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple nitrogen atoms in its structure makes it a candidate for interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol typically involves the following steps:

    Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized by the condensation of anthranilic acid with formamide, followed by cyclization.

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized by the reaction of a suitable β-diketone with guanidine.

    Coupling of Quinazoline and Pyrimidine: The final step involves the coupling of the quinazoline and pyrimidine moieties through an amination reaction, typically using a suitable amine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer double bonds or oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
  • 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one

Uniqueness

2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol is unique due to the presence of both hydroxyl groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds that lack these functionalities.

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-4-hydroxy-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H15N5O2/c1-7-4-5-10-9(3)16-14(17-11(10)6-7)20-15-18-12(21)8(2)13(22)19-15/h4-6H,1-3H3,(H3,16,17,18,19,20,21,22)

InChI Key

NAHHMIYBXPUZGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=C(C(=O)N3)C)O

Origin of Product

United States

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